

Application Notes and Protocols: 2-Hydroxynicotinonitrile in Medicinal Chemistry

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Compound of Interest

Compound Name: **2-Hydroxynicotinonitrile**

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Introduction

2-Hydroxynicotinonitrile, which exists in tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-3-carbonitrile, is a versatile heterocyclic scaffold of significant interest in medicinal chemistry. Its pyridine core is considered a "privileged structure," frequently found in bioactive compounds and approved drugs. The presence of a reactive hydroxyl (or oxo) group and a cyano group provides synthetic handles for the facile generation of diverse chemical libraries. This document outlines the application of **2-hydroxynicotinonitrile** as a starting material for the discovery of novel therapeutic agents, with a focus on its utility in developing anticancer and antiviral drug candidates. Detailed protocols for the synthesis and biological evaluation of exemplary derivatives are provided.

I. Application in Anticancer Drug Discovery

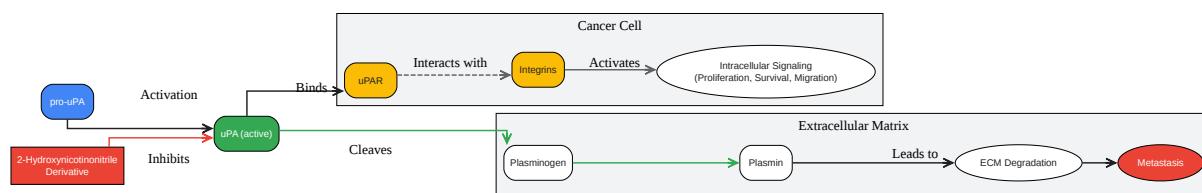
Derivatives of the **2-hydroxynicotinonitrile** scaffold have demonstrated significant potential as anticancer agents by targeting various key signaling pathways involved in tumor growth, proliferation, and metastasis.

Inhibition of Urokinase Plasminogen Activator (uPA)

The urokinase plasminogen activator (uPA) system is a critical enzyme cascade involved in cancer cell invasion and metastasis.^{[1][2]} Overexpression of uPA and its receptor (uPAR) is

correlated with poor prognosis in several cancer types.[1] Small molecule inhibitors targeting uPA can prevent the degradation of the extracellular matrix, thereby inhibiting cancer cell migration.

The uPA system initiates a proteolytic cascade that leads to the degradation of the extracellular matrix (ECM). uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades ECM components and activates matrix metalloproteinases (MMPs). This process is crucial for cancer cell invasion and metastasis.[1][2]



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Caption: uPA Signaling Pathway Inhibition (Max Width: 760px)

A number of N-nicotinonitrile derivatives have been synthesized and evaluated for their anticancer activity. Some compounds have shown promising cytotoxicity against various cancer cell lines and have been found to inhibit the expression of urokinase plasminogen activator (uPA).

Compound ID	Target Cell Line	IC50 (μM)	Reference
14a	NCIH 460 (Lung Cancer)	0.025	[3]
RKOP 27 (Colon Cancer)	0.016	[3]	
HeLa (Cervical Cancer)	0.127	[3]	
3a	HeLa (Cervical Cancer)	3.5 (μg/mL)	[4]
MCF-7 (Breast Cancer)	4.5 (μg/mL)	[4]	
5a	MCF-7 (Breast Cancer)	1.77	[5]
HepG2 (Liver Cancer)	2.71	[5]	
5e	MCF-7 (Breast Cancer)	1.39	[5]
HepG2 (Liver Cancer)	10.70	[5]	

This protocol describes a general method for the synthesis of 2-oxopyridine-3-carbonitrile derivatives.

Materials:

- Aromatic aldehyde (e.g., naphthalen-1-yl-ethanone) (1 mmol)
- Malononitrile or Ethyl cyanoacetate (1 mmol)
- Substituted chalcone (1 mmol)
- Ammonium acetate (8 mmol)
- Ethanol (20 mL)

- Glacial acetic acid (catalytic amount)
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer

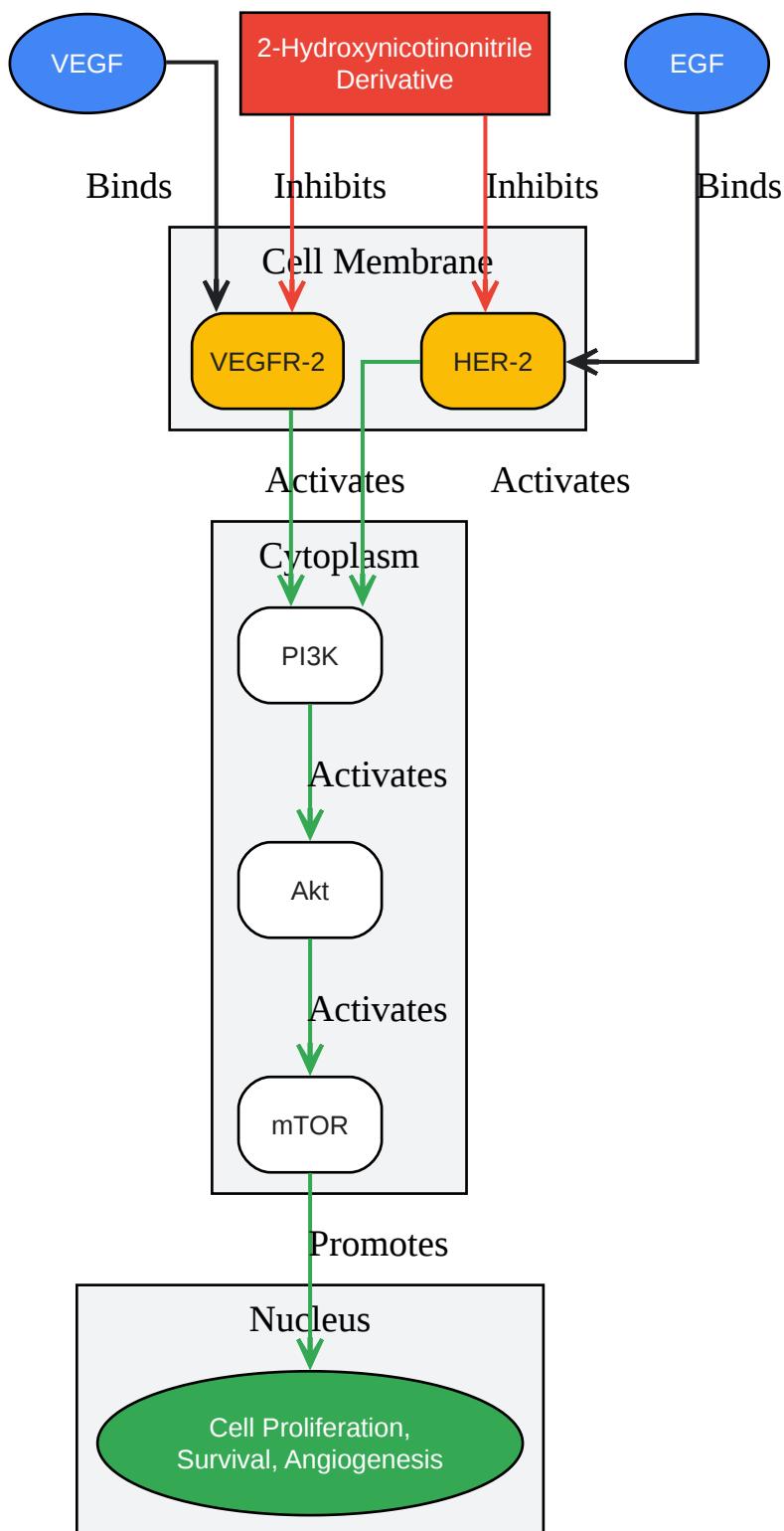
Procedure:

- A mixture of the substituted chalcone (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask.
- A catalytic amount of glacial acetic acid is added to the mixture.
- The reaction mixture is refluxed with stirring for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
- The precipitated solid is collected by filtration, washed with water, and dried.
- The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures) to afford the desired 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.[3][4]
- The structure of the synthesized compound is confirmed by spectroscopic methods (^1H -NMR, ^{13}C -NMR, Mass Spectrometry).

Dual Inhibition of VEGFR-2 and HER-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis and cancer cell proliferation. Dual inhibitors of these kinases can offer a synergistic anticancer effect. The 2-pyridone scaffold has been identified as an effective pharmacophore for kinase inhibition due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong binding to the ATP-binding cleft of kinases.[5]

VEGFR-2 and HER-2 are key receptors in the PI3K/Akt/mTOR signaling pathway. Upon ligand binding, these receptors dimerize and autophosphorylate, leading to the activation of PI3K. Activated PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then activates mTOR, a central regulator of cell growth, proliferation, and survival.[\[6\]](#)[\[7\]](#)



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Caption: Dual VEGFR-2/HER-2 Inhibition (Max Width: 760px)

Cyanopyridone derivatives have been synthesized and shown to be potent inhibitors of both VEGFR-2 and HER-2 kinases.

Compound ID	Target Kinase	IC50 (μM)	Reference
5a	VEGFR-2	0.28	[5]
HER-2	0.45	[5]	
5e	VEGFR-2	0.33	[5]
HER-2	0.51	[5]	

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against VEGFR-2 and HER-2 kinases.

Materials:

- Recombinant human VEGFR-2 and HER-2 kinase domains
- ATP
- Poly(Glu, Tyr) 4:1 substrate
- Synthesized inhibitor compounds
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 96-well plates
- Plate reader

Procedure:

- Prepare serial dilutions of the inhibitor compounds in DMSO and then dilute in kinase buffer.

- In a 96-well plate, add the kinase buffer, the recombinant kinase (VEGFR-2 or HER-2), and the substrate.
- Add the serially diluted inhibitor compounds to the wells. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).
- Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the K_m for the respective kinase.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- The luminescence signal, which is proportional to the amount of ADP generated and thus kinase activity, is measured using a plate reader.
- Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[\[5\]](#)

II. Application in Antiviral Drug Discovery

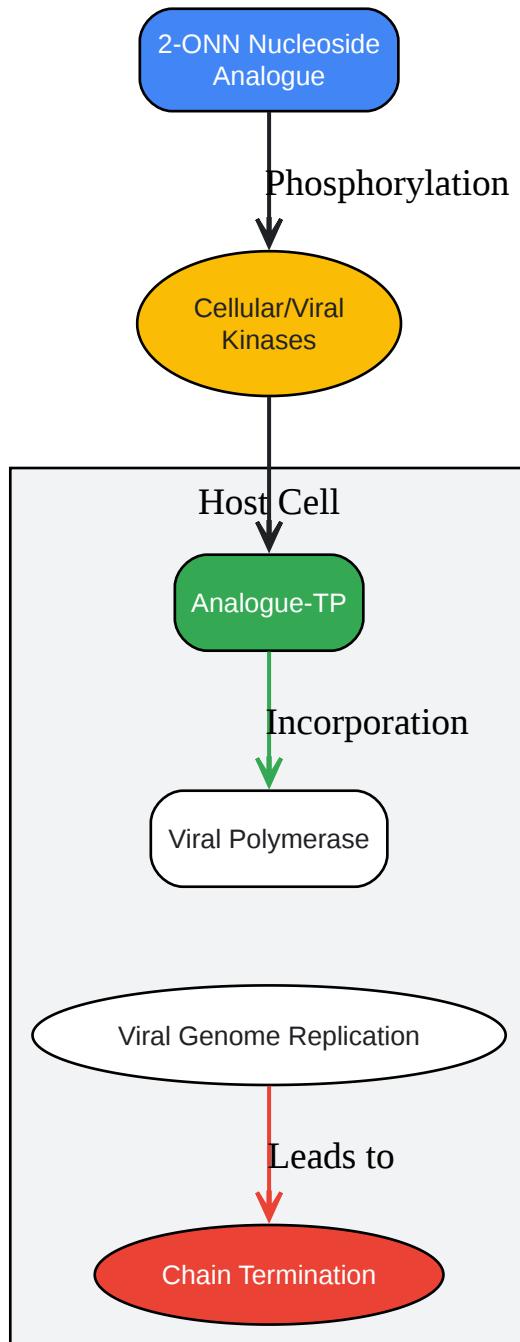
The **2-hydroxynicotinonitrile** scaffold has also been utilized to develop potent antiviral agents, particularly as nucleoside analogues. These compounds can interfere with viral replication by targeting viral polymerases.

Inhibition of Viral Polymerase

Nucleoside analogues exert their antiviral effect by being incorporated into the growing viral DNA or RNA chain, leading to chain termination.[\[8\]](#)[\[9\]](#) To be active, these compounds must be converted to their triphosphate form within the host cell.

The antiviral nucleoside analogue, derived from **2-hydroxynicotinonitrile**, is taken up by the host cell and phosphorylated by host or viral kinases to its active triphosphate form. This triphosphate analogue then competes with the natural nucleoside triphosphates for incorporation into the nascent viral genome by the viral polymerase. Once incorporated, the

lack of a 3'-hydroxyl group prevents the addition of the next nucleotide, thus terminating the elongation of the viral nucleic acid chain.[8]



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Caption: Antiviral Nucleoside Analogue Mechanism (Max Width: 760px)

Nucleoside analogues based on the 2-oxonicotinonitrile (2-ONN) scaffold have been synthesized and tested for their antiviral activity against various viruses.

Compound ID	Target Virus	EC50 (μM)	Reference
2aAc	SARS-CoV	>1.3	[10]
Influenza A (H5N1)	Slightly Active	[10]	

This protocol provides a general method for the glycosylation of the 2-oxonicotinonitrile scaffold.

Materials:

- 4,6-diaryl-2-oxonicotinonitrile derivative (1 mmol)
- Acetobromo- α -D-glucose (1.2 mmol)
- Potassium carbonate (K_2CO_3) (2 mmol)
- Dry acetone (20 mL)
- Sodium methoxide in methanol (for deacetylation)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of the 4,6-diaryl-2-oxonicotinonitrile derivative (1 mmol) in dry acetone (20 mL), add potassium carbonate (2 mmol) and acetobromo- α -D-glucose (1.2 mmol).
- The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.
- After the reaction is complete, the solvent is evaporated under reduced pressure.
- The residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

- The crude product (the acetylated nucleoside analogue) is purified by column chromatography on silica gel.
- For deacetylation, the purified acetylated product is dissolved in methanol, and a catalytic amount of sodium methoxide in methanol is added. The mixture is stirred at room temperature until the deacetylation is complete (monitored by TLC).
- The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated to yield the final nucleoside analogue.[\[10\]](#)
- The structure of the synthesized compound is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Conclusion

2-Hydroxynicotinonitrile is a valuable and versatile scaffold in medicinal chemistry, providing a robust starting point for the synthesis of a wide array of biologically active molecules. The application notes provided herein demonstrate its utility in the development of potent anticancer and antiviral agents. The detailed protocols offer a foundation for researchers to synthesize and evaluate novel derivatives based on this privileged heterocyclic core, paving the way for the discovery of new and effective therapeutics.

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